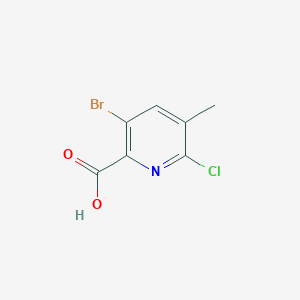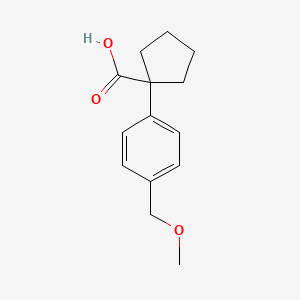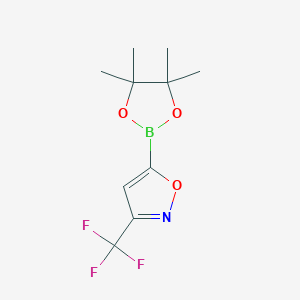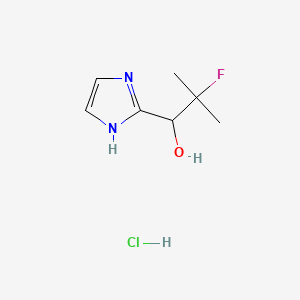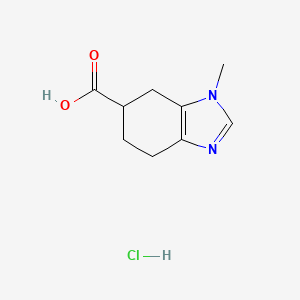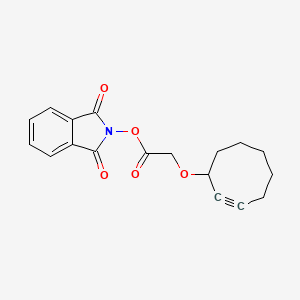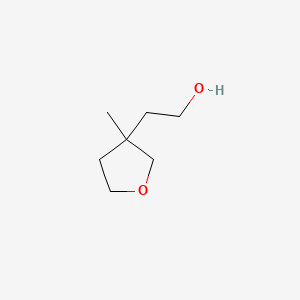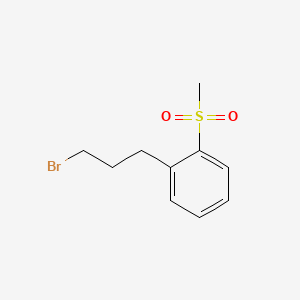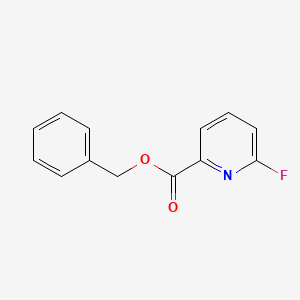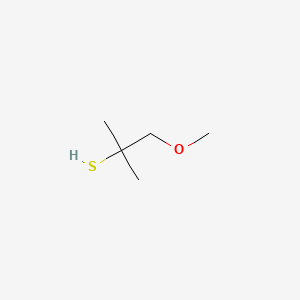
1-Methoxy-2-methylpropane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-methylpropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its distinctive odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropane-2-thiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanethiol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-methylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the –SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-methylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies involving thiol-based biochemistry and enzymatic reactions.
Industry: It is used in the production of specialty chemicals and as an odorant in natural gas.
Wirkmechanismus
The mechanism of action of 1-methoxy-2-methylpropane-2-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group can form bonds with other atoms, making it a versatile reagent in organic synthesis. The compound can also act as a nucleophile, attacking electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propanethiol: Similar in structure but lacks the methoxy group.
1-Methoxy-2-methylpropane: Similar but lacks the thiol group.
2-Methoxy-2-methylpropane: Similar but lacks the thiol group.
Uniqueness
1-Methoxy-2-methylpropane-2-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Eigenschaften
Molekularformel |
C5H12OS |
|---|---|
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
1-methoxy-2-methylpropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)4-6-3/h7H,4H2,1-3H3 |
InChI-Schlüssel |
DHFHGOKLDMFWOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

